molecular formula C10H9N3O4 B14727854 5-Hydroxy-5-(pyridin-2-ylmethyl)-1,3-diazinane-2,4,6-trione CAS No. 5434-92-4

5-Hydroxy-5-(pyridin-2-ylmethyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B14727854
CAS No.: 5434-92-4
M. Wt: 235.20 g/mol
InChI Key: AVCKKGDHUCWQCY-UHFFFAOYSA-N
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Description

5-Hydroxy-5-(pyridin-2-ylmethyl)-1,3-diazinane-2,4,6-trione is a heterocyclic compound that features a diazinane ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-5-(pyridin-2-ylmethyl)-1,3-diazinane-2,4,6-trione typically involves the reaction of pyridine-2-carbaldehyde with appropriate diazinane derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-5-(pyridin-2-ylmethyl)-1,3-diazinane-2,4,6-trione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as chlorine dioxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Chlorine dioxide in aqueous media.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Hydroxy-5-(pyridin-2-ylmethyl)-1,3-diazinane-2,4,6-trione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-5-(pyridin-2-ylmethyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

5434-92-4

Molecular Formula

C10H9N3O4

Molecular Weight

235.20 g/mol

IUPAC Name

5-hydroxy-5-(pyridin-2-ylmethyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C10H9N3O4/c14-7-10(17,8(15)13-9(16)12-7)5-6-3-1-2-4-11-6/h1-4,17H,5H2,(H2,12,13,14,15,16)

InChI Key

AVCKKGDHUCWQCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC2(C(=O)NC(=O)NC2=O)O

Origin of Product

United States

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